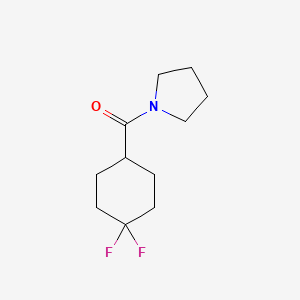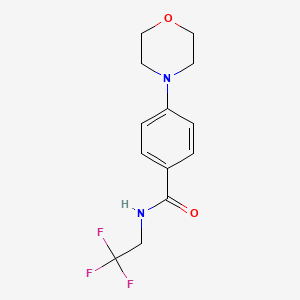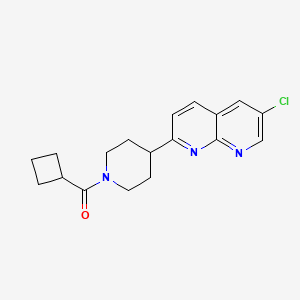
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a difluorocyclohexane moiety
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine typically involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with pyrrolidine. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pyrrolidine ring contributes to the overall three-dimensional structure of the molecule, which is crucial for its biological activity .
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4,4-Difluorocyclohexanecarbonyl)piperidine: This compound features a piperidine ring instead of a pyrrolidine ring, which can lead to differences in biological activity and binding affinity.
4,4-Difluorocyclohexanecarboxylic acid: This precursor compound lacks the pyrrolidine ring and is used in the synthesis of various derivatives.
Pyrrolidine derivatives: Other pyrrolidine-based compounds with different substituents can have varying biological activities and applications.
The uniqueness of this compound lies in its combination of the difluorocyclohexane moiety and the pyrrolidine ring, which together contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17F2NO |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)5-3-9(4-6-11)10(15)14-7-1-2-8-14/h9H,1-8H2 |
InChI Key |
OQRARDIXBZCHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233992.png)
![4,6-Dimethyl-2-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12233995.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12234001.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B12234003.png)

![6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B12234015.png)

![{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B12234028.png)
![5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12234039.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12234047.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12234048.png)
![4-{1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12234064.png)

![6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12234082.png)
